5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one
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Overview
Description
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone class of chemicals This compound is characterized by its unique structure, which includes a pyridinone core substituted with acetyl, fluorophenoxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-3-(4-chlorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a chlorine substituent instead of fluorine.
5-Acetyl-3-(4-bromophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a bromine substituent instead of fluorine.
5-Acetyl-3-(4-methylphenoxy)-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 5-Acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2(1H)-one imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
918542-85-5 |
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Molecular Formula |
C20H16FNO3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenoxy)-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16FNO3/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChI Key |
LPEDVSNSEWYNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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